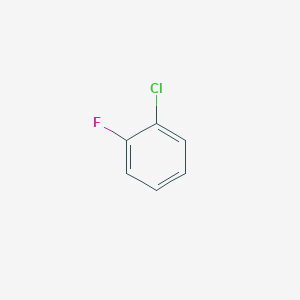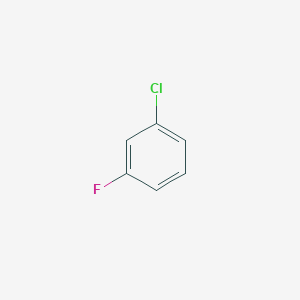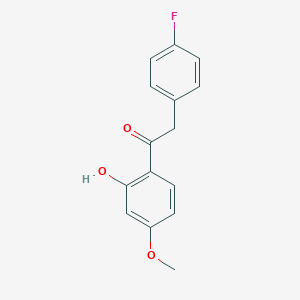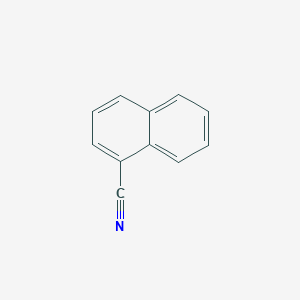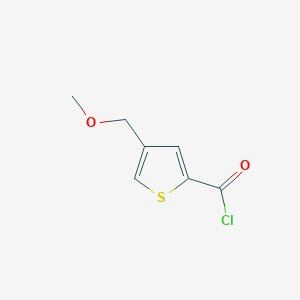
4-(Methoxymethyl)thiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)thiophene-2-carbonyl chloride, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTC is a derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring structure.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)thiophene-2-carbonyl chloride is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo various reactions, such as nucleophilic substitution and addition reactions. 4-(Methoxymethyl)thiophene-2-carbonyl chloride can also undergo oxidation and reduction reactions, which can lead to the formation of different compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(Methoxymethyl)thiophene-2-carbonyl chloride have not been extensively studied, but it is believed to have low toxicity and be relatively stable in biological systems. 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been shown to have antimicrobial activity against certain bacteria, but further studies are needed to determine its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Methoxymethyl)thiophene-2-carbonyl chloride in lab experiments is its relatively simple synthesis method and high purity. 4-(Methoxymethyl)thiophene-2-carbonyl chloride is also readily available from commercial sources. However, limitations include its low solubility in water and its potential reactivity with certain functional groups.
Orientations Futures
For research on 4-(Methoxymethyl)thiophene-2-carbonyl chloride include the development of new synthesis methods and the exploration of its potential applications in various fields. In organic synthesis, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. In pharmaceuticals, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be studied for its potential as a precursor in the synthesis of new drugs with improved efficacy and reduced toxicity. In materials science, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be explored for its potential use in the development of new electronic and optoelectronic devices.
Méthodes De Synthèse
4-(Methoxymethyl)thiophene-2-carbonyl chloride can be synthesized using a variety of methods, including the reaction of thiophene-2-carbonyl chloride with methanol and sodium methoxide, or the reaction of thiophene-2-carboxylic acid with methanol and thionyl chloride. The resulting product is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4-(Methoxymethyl)thiophene-2-carbonyl chloride can be used as a building block for the synthesis of other compounds, such as thiophene-based polymers and OLED materials. In pharmaceuticals, 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential as a precursor in the synthesis of anti-inflammatory and anti-cancer drugs. In materials science, 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential use as a dopant in organic solar cells and as a component in conductive polymers.
Propriétés
Numéro CAS |
135080-25-0 |
|---|---|
Nom du produit |
4-(Methoxymethyl)thiophene-2-carbonyl chloride |
Formule moléculaire |
C7H7ClO2S |
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
4-(methoxymethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-10-3-5-2-6(7(8)9)11-4-5/h2,4H,3H2,1H3 |
Clé InChI |
VNFOJWIQUOJRQW-UHFFFAOYSA-N |
SMILES |
COCC1=CSC(=C1)C(=O)Cl |
SMILES canonique |
COCC1=CSC(=C1)C(=O)Cl |
Synonymes |
2-Thiophenecarbonylchloride,4-(methoxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



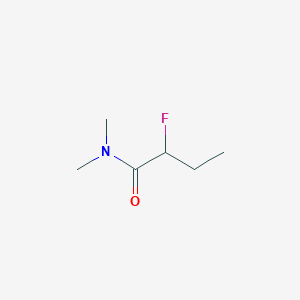
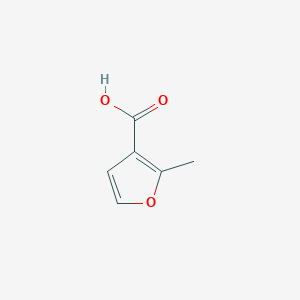
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
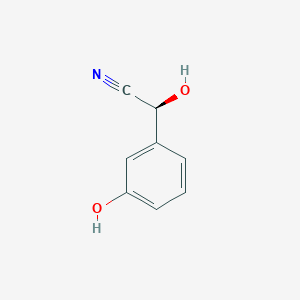
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)

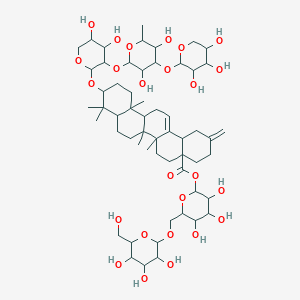

![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)
